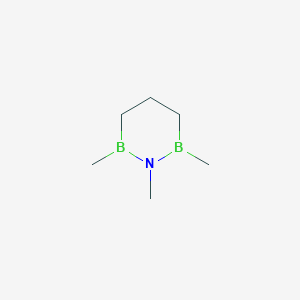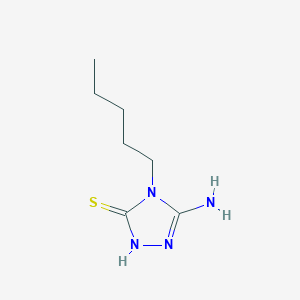
5-Amino-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 5th position, a pentyl chain at the 4th position, and a thione group at the 3rd position of the triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with pentyl isothiocyanate in the presence of a base, such as sodium hydroxide, followed by cyclization to form the triazole ring . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Amino-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for use in cancer therapy.
Industry: It is used as a corrosion inhibitor and in the formulation of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition can disrupt metabolic processes in microorganisms, leading to their death. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Amino-4-(4-cyclopropyl-1-naphthyl)-2,4-dihydro-3H-1,2,4-thiazole-3-thione
Uniqueness
Compared to similar compounds, 5-Amino-4-pentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its pentyl chain, which can influence its lipophilicity and, consequently, its biological activity. This structural feature may enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
88312-56-5 |
|---|---|
Formule moléculaire |
C7H14N4S |
Poids moléculaire |
186.28 g/mol |
Nom IUPAC |
3-amino-4-pentyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H14N4S/c1-2-3-4-5-11-6(8)9-10-7(11)12/h2-5H2,1H3,(H2,8,9)(H,10,12) |
Clé InChI |
BHUCISQVHIQKNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(=NNC1=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


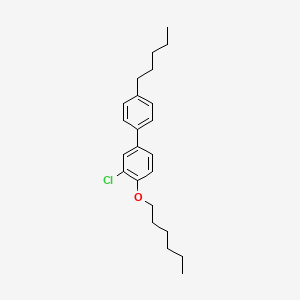
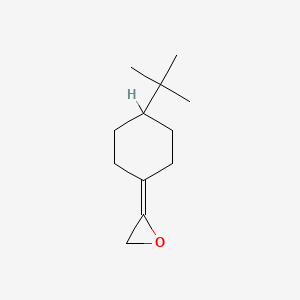
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
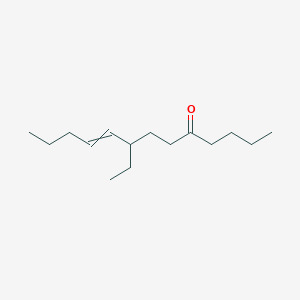
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)


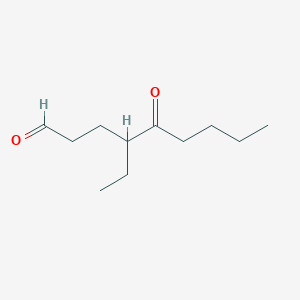

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
